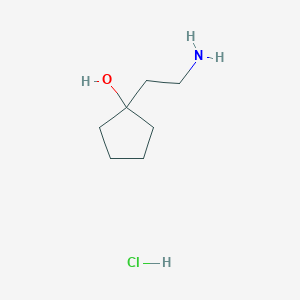

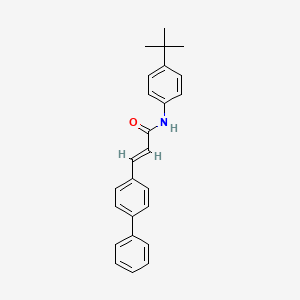

![molecular formula C36H32N6O2S2 B2540447 2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone CAS No. 496775-73-6](/img/structure/B2540447.png)

2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

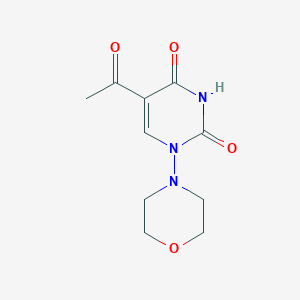

The compound is a complex organic molecule featuring multiple triazole rings and phenyl groups, which are connected through sulfanyl linkages. Triazole derivatives are known for their wide range of applications, including medicinal chemistry due to their biological activities. The presence of phenacylsulfanyl groups suggests potential reactivity and interaction with other chemical entities, possibly through redox processes or as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of related triazole compounds has been explored in various studies. For instance, the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids involves the use of 4-sulfanylmethylene-5(4H)-oxazolones as starting materials, which are then cyclopropanated and further processed to yield the desired sulfanyl-substituted products . Similarly, the synthesis of 2-alkyl/arylalkyl/phenacylsulfanyl-1-thia-3,3a,10-triaza-pentaleno[1,2-b]naphthalene-4,9-dione is achieved by condensation of 2.3-dichloronaphthoquinone with thiadiazol-2-amine derivatives . These methods could potentially be adapted for the synthesis of the compound , given the structural similarities.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the structural characterization of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole . This method provides detailed information about the arrangement of atoms within the crystal lattice and can be complemented by computational studies, such as density functional theory (DFT), to analyze intermolecular interactions.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including novel elimination reactions as seen with sulfoxides bearing heteroaromatics . The generation of thioaldehydes and subsequent trapping with dienes to form thiapyran oxides indicates the potential for the compound to participate in similar unexpected reactions, possibly leading to new ring systems or functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives and related compounds can be inferred from their structural features and previous studies. For example, the sulfonamide-derived compounds exhibit specific magnetic susceptibility and conductivity measurements, which are indicative of their bonding nature and possible geometries in transition metal complexes . These properties, along with spectral data (IR, NMR, mass spectrometry), are crucial for understanding the behavior of the compound in various environments and its potential applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with triazole and thiadiazole scaffolds have demonstrated significant antimicrobial activity. For instance, derivatives of benzoxazole have been screened against Candida strains, showcasing anti-Candida albicans activity and indicating a potential for antifungal applications. These compounds act through pleiotropic mechanisms, affecting sterol content, inhibiting membrane transport processes, and perturbing mitochondrial respiration (Staniszewska et al., 2021). Similarly, thiadiazole derivatives have been synthesized and exhibited in vitro antituberculosis activity, with some compounds showing significant efficacy against Mycobacterium tuberculosis, suggesting a potential role in developing antituberculosis agents (Chitra et al., 2011).

Synthesis and Chemical Reactivity

The synthetic versatility of compounds containing triazole, thiadiazole, and related heterocycles has been explored in various contexts. For example, the synthesis of sulfanyl-1-aminocyclopropanecarboxylic acids from oxazolones indicates a rich chemistry in constructing complex molecules with potential pharmacological applications (Clerici et al., 1999). Additionally, the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid and their evaluation for antimicrobial activity further demonstrate the potential of these scaffolds in medicinal chemistry (Hussain et al., 2008).

Eigenschaften

IUPAC Name |

2-[[5-[4-(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N6O2S2/c43-31(27-15-5-1-6-16-27)25-45-35-39-37-33(41(35)29-19-9-3-10-20-29)23-13-14-24-34-38-40-36(42(34)30-21-11-4-12-22-30)46-26-32(44)28-17-7-2-8-18-28/h1-12,15-22H,13-14,23-26H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAHRMVMVVKGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

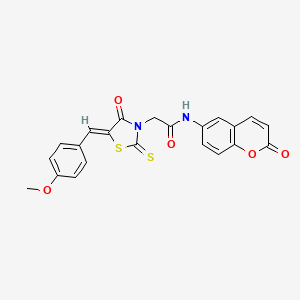

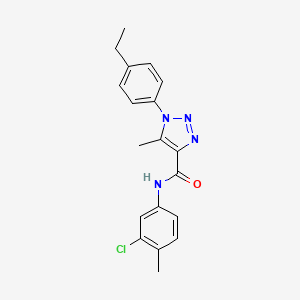

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)

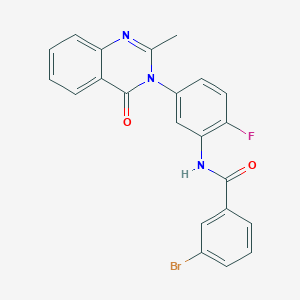

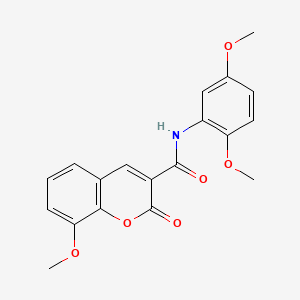

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)

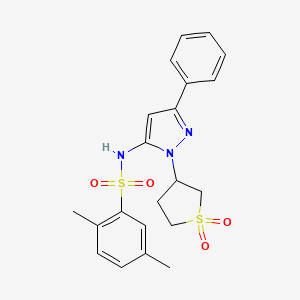

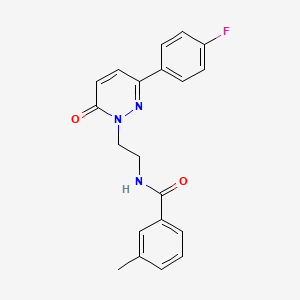

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)

![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)